molecular formula C10H19NO3S B1166112 Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester CAS No. 109202-58-6

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester

Cat. No.: B1166112
CAS No.: 109202-58-6
M. Wt: 233.33 g/mol
InChI Key: VCBRWVPMRNZCFS-UHFFFAOYSA-N
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Description

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester is a chemical compound known for its unique structure and properties. It is a light yellow to orange-red clear non-viscous liquid with an alcoholic odor . This compound is used in various industrial applications, particularly as a promoter in chemical reactions.

Preparation Methods

The synthesis of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester involves the condensation of thioimidodicarbonic acid, 1-ethyl ester with a mixture of C6 alcohols . These alcohols are added in excess and remain as residual solvent at the end of the process. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester has several scientific research applications. In chemistry, it is used as a reagent and promoter in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and protein modifications. In medicine, its derivatives are explored for potential therapeutic applications. Industrially, it is used in the production of other chemicals and materials, serving as an intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved.

Comparison with Similar Compounds

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester can be compared with other similar compounds such as thioimidodicarbonic acid, 1-ethyl ester and thioimidodicarbonic acid, 1-hexyl ester. These compounds share similar structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties .

Properties

CAS No.

109202-58-6

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

ethyl N-hexoxycarbothioylcarbamate

InChI

InChI=1S/C10H19NO3S/c1-3-5-6-7-8-14-10(15)11-9(12)13-4-2/h3-8H2,1-2H3,(H,11,12,15)

InChI Key

VCBRWVPMRNZCFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=S)NC(=O)OCC

Synonyms

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester

Origin of Product

United States

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